molecular formula C12H12F5NO2 B7038648 N-[[4-(difluoromethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide

N-[[4-(difluoromethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide

Cat. No.: B7038648
M. Wt: 297.22 g/mol
InChI Key: VLMPOJDMMRSIAS-UHFFFAOYSA-N
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Description

N-[[4-(difluoromethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide is a compound that has garnered significant interest in the field of chemistry due to its unique structural features and potential applications. The presence of both difluoromethyl and trifluoroethoxy groups imparts distinct chemical properties, making it a valuable subject for various scientific studies.

Properties

IUPAC Name

N-[[4-(difluoromethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F5NO2/c13-11(14)9-3-1-8(2-4-9)5-18-10(19)6-20-7-12(15,16)17/h1-4,11H,5-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMPOJDMMRSIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COCC(F)(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(difluoromethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide typically involves multiple steps, starting with the preparation of the difluoromethylated aromatic compound. This can be achieved through difluoromethylation reactions, which have seen significant advancements in recent years

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and efficient reaction conditions is crucial for large-scale production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(difluoromethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

N-[[4-(difluoromethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[4-(difluoromethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide involves its interaction with specific molecular targets. The difluoromethyl and trifluoroethoxy groups can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other biomolecules. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(trifluoromethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide
  • N-[[4-(difluoromethyl)phenyl]methyl]-2-(2,2,2-difluoroethoxy)acetamide
  • N-[[4-(difluoromethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)propionamide

Uniqueness

N-[[4-(difluoromethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide stands out due to the combination of difluoromethyl and trifluoroethoxy groups, which impart unique chemical properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.